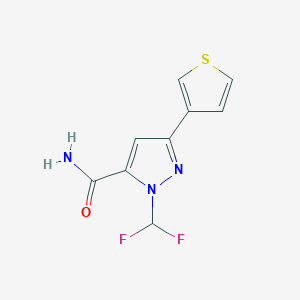
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C9H7F2N3OS and its molecular weight is 243.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor, anti-inflammatory, and antimicrobial effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 242.25 g/mol |
| CAS Number | 2098104-19-7 |
The biological activity of this compound is primarily attributed to its structural components, particularly the difluoromethyl group and the thiophene ring. These features enhance its binding affinity to various biological targets, potentially leading to inhibition or activation of specific enzymes or receptors involved in disease processes .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit notable antitumor properties. For instance, studies have shown that similar compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can significantly influence the potency against various cancer cell lines .
Case Study: Antitumor Efficacy
In a study evaluating a series of pyrazole derivatives, it was found that compounds with similar structures to this compound displayed IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, indicating potential for synergistic therapeutic strategies .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammatory processes. Compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers in vitro and in vivo .
Table: Anti-inflammatory Activity Comparison
Antimicrobial Activity
Emerging data suggest that this pyrazole derivative may possess antimicrobial properties. In vitro assays have indicated moderate to high efficacy against various pathogenic fungi, positioning it as a potential candidate for developing antifungal therapies .
Case Study: Antifungal Efficacy
A related study assessed several pyrazole carboxamide derivatives against phytopathogenic fungi, revealing that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid. These findings underscore the potential of this compound in agricultural applications as well .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3OS/c10-9(11)14-7(8(12)15)3-6(13-14)5-1-2-16-4-5/h1-4,9H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNFZJAWGVCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















